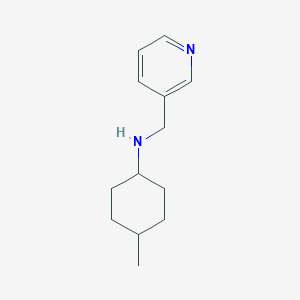

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Description

BenchChem offers high-quality (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXDUPDEYUFILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256855 | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626216-69-1 | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, a compound of interest for researchers and professionals in drug development. The synthesis is centered around the robust and widely applicable reductive amination reaction, offering high yields and operational simplicity.

Introduction

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a substituted cyclohexyl ring and a pyridinylmethyl group. This structural motif is of significant interest in medicinal chemistry due to its potential for diverse biological activities. The synthesis of such molecules requires a strategic approach to ensure high purity and yield. The pathway detailed herein is designed to be both efficient and scalable, making it suitable for various research and development applications.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient route for the synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is the reductive amination between 4-methylcyclohexanone and pyridin-3-ylmethanamine. This reaction proceeds in two key stages:

-

Imine Formation: The carbonyl group of 4-methylcyclohexanone reacts with the primary amine of pyridin-3-ylmethanamine to form a Schiff base, or imine, intermediate. This is a reversible reaction, and the removal of water drives the equilibrium towards the formation of the imine.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product. This reduction is typically achieved using a mild reducing agent to avoid the reduction of the ketone starting material.

This one-pot reaction is highly valued for its efficiency and atom economy.

Visualizing the Synthesis Pathway

Caption: Reductive amination pathway for the synthesis of the target molecule.

Experimental Protocol

This protocol is based on established methods for reductive amination using pyridine-borane, a mild and effective reducing agent.[1][2]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | ≥98% | Sigma-Aldrich |

| Pyridin-3-ylmethanamine | C₆H₈N₂ | 108.14 | ≥98% | Sigma-Aldrich |

| Pyridine-Borane Complex | C₅H₅N·BH₃ | 92.93 | 8M in THF | Sigma-Aldrich |

| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |

| 4Å Molecular Sieves | - | - | - | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | VWR Chemicals |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylcyclohexanone (1.0 eq) and anhydrous methanol.

-

Addition of Reagents: To the stirred solution, add pyridin-3-ylmethanamine (1.0 eq) followed by powdered and activated 4Å molecular sieves. The molecular sieves act as a dehydrating agent, driving the formation of the imine intermediate.[1]

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the pyridine-borane complex (1.0-1.2 eq) dropwise.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).[1]

-

Workup:

-

Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic. This step neutralizes any remaining borane complex.

-

Adjust the pH to basic (pH > 10) using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine.

Mechanistic Insights and Rationale

The choice of reagents and conditions is critical for the success of this synthesis.

-

Choice of Reducing Agent: Pyridine-borane is a preferred reducing agent for this transformation due to its mild nature.[2] Unlike stronger reducing agents such as sodium borohydride, it does not readily reduce the starting ketone, thus minimizing side product formation. It is also a safer alternative to sodium cyanoborohydride.[2]

-

Role of Molecular Sieves: The formation of the imine is a reversible equilibrium reaction that produces water as a byproduct. The inclusion of 4Å molecular sieves effectively sequesters this water, driving the equilibrium towards the imine and ultimately increasing the yield of the final product.[1]

-

Control of Stereochemistry: The starting 4-methylcyclohexanone is a mixture of cis and trans isomers. The reductive amination is unlikely to be highly stereoselective under these conditions, and the final product will likely be a mixture of diastereomers. If a specific stereoisomer is required, chiral auxiliaries or stereoselective reduction methods would need to be employed.

Conclusion

The reductive amination of 4-methylcyclohexanone with pyridin-3-ylmethanamine provides a robust and efficient pathway for the synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. This method is characterized by its operational simplicity, use of readily available reagents, and good yields. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this and structurally related compounds.

References

-

Moon, H., Huh, H.-S., & Lee, S. W. (2017). Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 569–572. [Link]

-

Molbase. (n.d.). Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Retrieved from [Link]

-

Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

-

Shahzadi, S., Ali, S., Fun, H. K., & Siddiqui, H. L. (2008). 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383. [Link]

-

ResearchGate. (2025). Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. [Link]

-

Royal Society of Chemistry. (2020). Synthesis General Procedures. [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.

-

ResearchGate. (n.d.). Reactions of cyclopentanone and 4-methylcyclohexanone with p-nitrobenzaldehyde by 1a a. [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Royal Society of Chemistry. (n.d.). Reductive aminations of ketones and aldehydes using borane–pyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

Sources

physicochemical properties of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

An In-depth Technical Guide to the Physicochemical Profiling of Novel Pyridine Derivatives: A Case Study of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Authored by: A Senior Application Scientist

Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "know thy molecule" has never been more pertinent. The physicochemical properties of a drug candidate are the foundational pillars upon which its entire pharmacokinetic and pharmacodynamic profile is built. These intrinsic characteristics, such as acidity, lipophilicity, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety.[1][2] A comprehensive understanding of these properties from the earliest stages of research is not merely an academic exercise but a critical determinant in mitigating late-stage attrition and accelerating the delivery of novel therapeutics to patients.[3]

This guide provides an in-depth exploration of the core physicochemical properties relevant to drug development, using the novel compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine as a practical case study. While specific experimental data for this molecule is not extensively available in public literature, we will leverage predicted values and established methodologies to illustrate the process of its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Molecular Overview of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

A thorough physicochemical analysis begins with a fundamental understanding of the molecule's structure.

Chemical Structure:

Caption: 2D Chemical Structure of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

| Property | Value | Source |

| Molecular Formula | C13H20N2 | PubChemLite[4] |

| Molecular Weight | 204.31 g/mol | BLDpharm[5] |

| Monoisotopic Mass | 204.16264 Da | PubChemLite[4] |

The structure reveals key functional groups that will dictate its physicochemical behavior: a basic pyridine ring and a secondary amine, along with a lipophilic 4-methylcyclohexyl moiety.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different physiological environments, which have varying pH values. For (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, we anticipate two pKa values corresponding to the protonation of the pyridine nitrogen and the secondary amine.

Theoretical Considerations

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of a molecule. The pKa values for primary aliphatic amines generally fall in the range of 9-11.[6] The pyridine nitrogen will also exhibit basicity. The exact pKa values are influenced by the electronic effects of the surrounding molecular structure.

Experimental Determination of pKa

Several robust methods exist for the experimental determination of pKa.

2.2.1. Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at the half-equivalence point.[6]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection points of this curve correspond to the pKa values.

Caption: Shake-Flask Method for logD Determination.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for a more high-throughput estimation of logP.

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using compounds with known logP values.

Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. [8][9]It is essential to determine the solubility of a compound in various aqueous media.

Types of Solubility Measurements

-

Kinetic Solubility: Measures the concentration of a compound when it precipitates from a solution, typically after being introduced from a DMSO stock. This is a high-throughput method used in early discovery. [8][10]* Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is the gold standard. [10]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is commonly employed for determining thermodynamic solubility. [11] Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine to a vial containing the aqueous buffer of interest (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate buffer at various pH values).

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.

Integrated Physicochemical Profiling and its Impact on Drug Development

The physicochemical properties discussed are not independent variables but are interconnected and collectively influence a compound's drug-like properties. For instance, the pKa will determine the charge state of the molecule at a given pH, which in turn will affect its solubility and logD. A comprehensive understanding of these interdependencies is crucial for optimizing a lead compound.

The data obtained from these studies on (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine would guide its development. A high logP might suggest good membrane permeability but could also indicate potential issues with solubility and off-target effects. [2]The pKa values will inform which salt forms might be most suitable for formulation and will predict its absorption in the acidic environment of the stomach versus the more neutral pH of the intestine.

Conclusion

The systematic physicochemical characterization of novel chemical entities is a cornerstone of successful drug discovery. [3][12]By employing the established experimental protocols detailed in this guide, researchers can build a robust data package for compounds like (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. This foundational knowledge enables informed decision-making, facilitates the optimization of drug candidates, and ultimately increases the probability of developing safe and effective medicines.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). 3

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. 1

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). 12

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). MDPI.

-

Drug Physicochemical Properties Explained. (2026). B.Osunstate.

-

Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). ResearchGate.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). 8

-

An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

-

4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

-

LogP—Making Sense of the Value. ACD/Labs.

-

4-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine. BLDpharm.

-

Development of Methods for the Determination of pKa Values. (2012). PMC - NIH.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2009). Lund University Publications.

-

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. 湖南华腾制药有限公司_官网.

-

4-methyl-n-(3-methylcyclohexyl)pyridin-3-amine (C13H20N2). PubChemLite.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. PubChemLite - 4-methyl-n-(3-methylcyclohexyl)pyridin-3-amine (C13H20N2) [pubchemlite.lcsb.uni.lu]

- 5. 1343816-09-0|(4-Methylcyclohexyl)(pyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

An In-depth Technical Guide to (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (CAS Number 626216-69-1)

A Navigational Chart for Researchers, Scientists, and Drug Development Professionals in the Exploration of a Novel Pyridine Derivative

Abstract

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, bearing the CAS number 626216-69-1, is a secondary amine that incorporates both a substituted cyclohexyl moiety and a pyridinylmethyl group. This unique structural combination positions it as a compound of significant interest within medicinal chemistry and drug discovery. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for its ability to engage in a variety of biological interactions.[1][2] The substituted cyclohexyl group, on the other hand, can modulate lipophilicity and conformational flexibility, properties crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, including a detailed, field-proven synthesis protocol, in-depth analytical characterization, a thorough exploration of its potential therapeutic applications based on the bioactivities of analogous structures, and a predictive assessment of its physicochemical properties.

Rationale and Structural Significance

The design of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine marries two key structural motifs, each contributing to its potential as a bioactive molecule.

-

The Pyridine Moiety: As a bioisostere of a phenyl ring with an embedded nitrogen atom, the pyridine nucleus is a cornerstone of medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. Pyridine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3]

-

The 4-Methyl-cyclohexyl Group: The incorporation of a 4-methyl-cyclohexyl substituent significantly influences the molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The methyl group's position and the cyclohexane ring's conformational flexibility can also play a crucial role in the molecule's binding affinity and selectivity for its biological targets. The non-planar, saturated nature of the cyclohexyl ring allows for specific spatial arrangements that can be advantageous for fitting into hydrophobic pockets of proteins.

This guide aims to provide a robust foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing compound.

Synthesis and Purification

The synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine can be efficiently achieved via a one-pot reductive amination reaction. This method is widely recognized for its high yields, mild reaction conditions, and broad substrate scope.[4][5]

Synthetic Workflow

The logical flow for the synthesis and purification is outlined below:

Caption: Synthetic and purification workflow for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials and Reagents:

-

Pyridine-3-carbaldehyde

-

4-Methylcyclohexylamine (as a mixture of cis and trans isomers)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Triethylamine (Et₃N) (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Addition of Amine: To the stirring solution, add 4-methylcyclohexylamine (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine.

-

Reductive Amination: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[4] The addition may cause a slight exotherm. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

Due to the basic nature of the amine product, special considerations are necessary for purification by silica gel chromatography to prevent peak tailing and product loss.[7]

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine).[8]

-

Column Packing: Pack a chromatography column with the prepared slurry.[9]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes, containing 0.1% triethylamine throughout the elution process. A typical gradient might start from 2% ethyl acetate and gradually increase to 20%.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | 8.45 - 8.60 | m | 2H |

| Pyridine H-4, H-5 | 7.20 - 7.70 | m | 2H |

| -CH₂- (benzyl) | ~3.80 | s | 2H |

| -CH- (cyclohexyl, attached to N) | 2.40 - 2.60 | m | 1H |

| Cyclohexyl Protons | 1.00 - 1.90 | m | 9H |

| -CH₃ (methyl on cyclohexyl) | 0.85 - 0.95 | d | 3H |

| -NH- | 1.50 - 2.50 | br s | 1H |

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | 148.0 - 150.0 |

| Pyridine C-3 | 135.0 - 137.0 |

| Pyridine C-4, C-5 | 123.0 - 135.0 |

| -CH₂- (benzyl) | 50.0 - 55.0 |

| -CH- (cyclohexyl, attached to N) | 58.0 - 62.0 |

| Cyclohexyl Carbons | 25.0 - 35.0 |

| -CH₃ (methyl on cyclohexyl) | 21.0 - 23.0 |

Note: These are predicted values and may vary slightly from experimental data. The presence of cis/trans isomers of the 4-methylcyclohexyl group may lead to a more complex spectrum with multiple sets of signals.[10][11]

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺). Key fragmentation pathways for N-benzyl-N-cyclohexylamine derivatives typically involve:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

-

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, resulting in the formation of a tropylium ion (m/z 91).[12][13]

-

Loss of the cyclohexyl group: Fragmentation leading to the loss of the 4-methylcyclohexyl radical.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition.

Physicochemical Properties (Predicted)

Predictive models based on the compound's structure can provide valuable insights into its physicochemical properties, which are crucial for its development as a potential drug candidate.[14][15][16]

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| LogP (octanol/water partition coefficient) | ~3.0 - 3.5 |

| pKa (of the pyridine nitrogen) | ~5.0 - 5.5 |

| Polar Surface Area (PSA) | ~28 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

These values are estimations from computational models and should be experimentally verified.

Potential Therapeutic Applications and Future Research Directions

The structural features of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine suggest several promising avenues for therapeutic investigation.

Anticancer Activity

The pyridine scaffold is a key component of many anticancer agents.[3][17][18][19][20] Picolinamide derivatives, for instance, have been shown to inhibit key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[3] The lipophilic 4-methyl-cyclohexyl group could enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins, potentially leading to improved potency.

Proposed Research Workflow for Anticancer Evaluation:

Caption: A proposed workflow for the evaluation of anticancer potential.

Anti-inflammatory Properties

Both pyridine and cyclohexylamine derivatives have been investigated for their anti-inflammatory effects.[21][22][23] The mechanism of action could involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or interference with chemokine receptor signaling.[22] The compound's structure warrants investigation in models of inflammatory diseases.

Antimicrobial Activity

N-substituted pyridinylmethylamines and related structures have shown promising antimicrobial activity against a range of pathogens.[2][24][25] The lipophilicity imparted by the cyclohexyl group can be a critical factor in the antimicrobial efficacy of a compound, as it can facilitate its passage through the microbial cell wall and membrane.

Conclusion

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a molecule with a compelling structural design that suggests a high potential for biological activity. This technical guide provides a comprehensive framework for its synthesis, purification, and characterization. The outlined protocols are based on established and reliable chemical principles, ensuring a high probability of success for researchers venturing into the study of this compound. The exploration of its anticancer, anti-inflammatory, and antimicrobial properties represents a fertile ground for future research, with the potential to uncover novel therapeutic agents.

References

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Myers, A. (n.d.). Reductive Amination. Myers Chem 115. Retrieved January 21, 2026, from [Link]

-

Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Column chromatography. (n.d.). Columbia University. Retrieved January 21, 2026, from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009, December 14). PMC. Retrieved January 21, 2026, from [Link]

-

How to run column chromatography. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

-

Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Experimental and predicted NMR chemical shifts (ppm). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship. Retrieved January 21, 2026, from [Link]

-

How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved January 21, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 21, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Cyclohexylamine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Prediction of physicochemical properties. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022, December 8). PubMed. Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis and antimicrobial properties of N-substituted derivatives of (E)-2′,3″-thiazachalcones. (2015, October 23). ResearchGate. Retrieved January 21, 2026, from [Link]

-

BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December 26). NIH. Retrieved January 21, 2026, from [Link]

-

Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023, January 20). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New substituted [( pyridinyloxy) Methyl] Thiadiazoles and Their sugar Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022, October 22). NIH. Retrieved January 21, 2026, from [Link]

-

Synthesis and anticancer activity studies of cyclopamine derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

(PDF) A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. (2025, January 2). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and antimicrobial activity of N-alkyl substituted p-methyl (E)-3- and 4-azachalconiumbromides. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 7. biotage.com [biotage.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 15. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A-Z Guide to Structure Elucidation: The Case of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Abstract

The unambiguous determination of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the identity, purity, and safety of novel compounds, forming the bedrock upon which all subsequent biological and toxicological studies are built. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of a novel compound, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. We will explore an integrated approach that leverages Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical reasoning behind the selection and application of each technique.

Introduction: The Imperative of Structural Integrity

In the landscape of drug discovery and materials science, the precise molecular architecture of a compound dictates its function. A minor alteration in connectivity or stereochemistry can drastically alter a molecule's efficacy, safety profile, and physical properties. Therefore, the rigorous process of structure elucidation is not merely a characterization step but a fundamental requirement for advancing a compound through the development pipeline. The subject of this guide, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (Figure 1), presents an interesting case study. It incorporates several key functional and structural motifs: a secondary amine, a heteroaromatic pyridine ring, and a substituted aliphatic cyclohexane ring. This combination necessitates a multi-faceted analytical strategy to resolve its connectivity and stereochemistry.

Figure 1. Chemical Structure of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine.

The Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on an integrated workflow where each method provides a unique and complementary piece of the puzzle. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework and the connectivity between atoms. The synergy of these techniques provides a self-validating system for structural confirmation.

Purity Assessment: The First Gate

Before embarking on detailed structural analysis, it is paramount to establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[1][2] A pure sample ensures that the spectroscopic data collected is representative of the target compound and not confounded by impurities.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A gradient elution is often effective. For example, start with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 5% Water and 95% Acetonitrile over 15 minutes.

-

Analysis: Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[3] A purity level of >95% is generally required for proceeding with structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first spectroscopic technique employed to gain structural information. Its primary role is to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The presence of an odd number of nitrogen atoms in a molecule results in a molecular ion with an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[4] For our target molecule, C₁₃H₂₀N₂, which contains two nitrogen atoms, we expect an even molecular weight.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner. For amines, the most common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process results in the formation of a stable, resonance-stabilized iminium cation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation

For (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.31 g/mol ), the following data would be expected.

| m/z (Observed) | Formula | Assignment | Fragmentation Pathway |

| 205.1703 | [C₁₃H₂₁N₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) | N/A |

| 110.0862 | [C₆H₈N₂]⁺ | Pyridin-3-ylmethyl-amine fragment | α-cleavage, loss of methylcyclohexyl radical |

| 93.0573 | [C₆H₇N]⁺ | Pyridin-3-ylmethyl cation (tropylium-like) | Benzylic cleavage |

Table 1. Hypothetical High-Resolution Mass Spectrometry Data.

Infrared Spectroscopy: Identifying the Molecular Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and when infrared radiation is passed through the sample, the bonds absorb energy at their specific frequencies, which are then detected.[7]

For our target compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the C-H bonds of the aliphatic cyclohexane and aromatic pyridine rings, and the C=C and C=N bonds within the pyridine ring.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation

The presence of a secondary amine is confirmed by a single, moderately weak N-H stretching band in the region of 3350-3310 cm⁻¹.[7][8] This distinguishes it from primary amines, which show two N-H bands, and tertiary amines, which show none.[8]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch (single, weak-medium) | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Cyclohexane) |

| ~1600, ~1580, ~1475, ~1435 | C=C, C=N Ring Stretches | Pyridine Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine Moiety |

| 910 - 665 | N-H Wag (broad) | Secondary Amine |

Table 2. Expected Characteristic FTIR Absorption Bands.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.[9] By analyzing the chemical shifts, integration, and coupling patterns in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, we can piece together the molecule's structure. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are then used to confirm the connectivities.[10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in this region, with characteristic chemical shifts and splitting patterns determined by their position relative to the nitrogen atom and the other substituents.

-

Aliphatic Region (δ 0.8-4.0 ppm): This region will contain signals for the protons on the cyclohexane ring, the methyl group, the methylene bridge (-CH₂-), and the N-H proton. The N-H proton signal is often broad and its chemical shift can be variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment.

-

Aromatic Region (δ 120-150 ppm): Carbons of the pyridine ring.

-

Aliphatic Region (δ 10-60 ppm): Carbons of the cyclohexane ring, methyl group, and methylene bridge.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This allows us to trace out the spin systems of the pyridine and cyclohexane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs provided by the instrument manufacturer are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Hypothetical NMR Data Interpretation

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | COSY Correlations | HSQC Correlation |

| Py-H2 | 8.50 | d | 1H | 149.5 | Py-H4, Py-H6 | C2 |

| Py-H6 | 8.45 | s | 1H | 148.8 | Py-H2, Py-H5 | C6 |

| Py-H4 | 7.65 | d | 1H | 135.2 | Py-H2, Py-H5 | C4 |

| Py-H5 | 7.25 | dd | 1H | 123.5 | Py-H4, Py-H6 | C5 |

| N-CH₂ -Py | 3.80 | s | 2H | 45.1 | - | C-CH₂ |

| N-CH -Cy | 2.50 | m | 1H | 55.0 | Cy-H (adj.) | C-CH |

| CH₃ -Cy | 0.88 | d | 3H | 22.3 | Cy-H (adj.) | C-CH₃ |

| Cyclohexyl-H | 1.0 - 2.0 | m | 10H | 29-35 | Other Cy-H | C-Cyclohexyl |

| N-H | 1.75 | br s | 1H | - | - | - |

Table 3. Hypothetical ¹H and ¹³C NMR assignments and 2D correlations.

Elucidating Stereochemistry

The final piece of the puzzle is to determine the stereochemistry. The 1,4-disubstituted cyclohexane ring can exist as cis or trans isomers.[12][13] In the trans isomer, both substituents can occupy equatorial positions in the stable chair conformation, which is energetically favorable.[14] In the cis isomer, one substituent must be axial and the other equatorial.[13]

The relative stereochemistry can often be determined by analyzing the coupling constants and the chemical shifts in the ¹H NMR spectrum, particularly of the proton attached to the carbon bearing the amine group (N-CH -Cy). In the more stable trans-diequatorial conformer, this proton would be axial and would exhibit large axial-axial couplings to its neighbors. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to show through-space correlations that confirm the stereochemical arrangement.

Conclusion

Through the systematic and integrated application of HPLC, mass spectrometry, infrared spectroscopy, and a suite of NMR techniques, the complete chemical structure of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine can be confidently elucidated. This guide has outlined the logical workflow, the causality behind experimental choices, and the interpretation of the resulting data. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical requirement for all subsequent research and development activities in the chemical and pharmaceutical sciences.

References

-

The Journal of Organic Chemistry - Author Guidelines. American Chemical Society. (2025). Retrieved from [Link][15]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (2023). Retrieved from [Link][16][17][18][19][20]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link][21]

-

Pawar, S. V., et al. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link][9]

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. (2023). Retrieved from [Link][11]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Retrieved from [Link][7]

-

Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link][4]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link][22]

-

Fragmentation of Amines. Whitman College. Retrieved from [Link][5]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Retrieved from [Link]

-

HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. (2024). Retrieved from [Link][1]

-

Conformation: Cis / Trans-1,4 Disubstitution. (2022). YouTube. Retrieved from [Link][13]

-

How to calculate the percentage purity using the HPLC? ResearchGate. (2013). Retrieved from [Link][3]

-

Compound purity analysis and HPLC data. The Royal Society of Chemistry. (2013). Retrieved from [Link][2]

-

Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride. (2012). Acta Crystallographica Section E. Retrieved from [Link][14]

-

Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. (1966). Retrieved from [Link][23]

-

PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES. (1968). ProQuest. Retrieved from [Link][12]

Sources

- 1. torontech.com [torontech.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. omicsonline.org [omicsonline.org]

- 10. benchchem.com [benchchem.com]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Author Guidelines [researcher-resources.acs.org]

- 16. Welcome to the NIST WebBook [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 19. The NIST Chemistry Webbook | NIST [nist.gov]

- 20. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Derivatives

Abstract

This technical guide provides a comprehensive overview of the prospective biological activity of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its derivatives. Drawing upon established knowledge of structurally related compounds, we postulate that this chemical scaffold holds significant promise as a modulator of monoamine oxidase (MAO) enzymes, particularly MAO-B. This document outlines the scientific rationale, proposed synthesis, detailed experimental protocols for biological evaluation, and potential therapeutic applications in neurodegenerative and psychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction: The Scientific Rationale

The confluence of a substituted cyclohexylamine and a pyridin-3-ylmethyl-amine moiety in the target compound, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, suggests a strong potential for interaction with monoamine oxidase (MAO) enzymes. MAOs are critical enzymes in the catabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, are well-characterized and differ in their substrate specificity and inhibitor selectivity.[1][3]

Selective inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and have been explored for Alzheimer's disease.[1][3] The inhibition of MAO-B in the brain leads to an increase in the levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease.[4][5] Furthermore, MAO-B inhibitors may possess neuroprotective properties by reducing oxidative stress associated with dopamine metabolism.[5][6]

The pyridin-3-yl-methanamine core is a known pharmacophore in various biologically active compounds, including those with antibacterial and anticancer properties.[7][8][9] The cyclohexyl group, a bulky and lipophilic moiety, can enhance binding to the active site of enzymes and improve pharmacokinetic properties. Based on these structural precedents, we hypothesize that (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine derivatives are promising candidates for selective MAO-B inhibition.

Proposed Synthesis Pathway

The synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine can be achieved through a reductive amination reaction. This common and efficient method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via reductive amination.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, dissolve pyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add 4-methylcyclohexylamine (1.1 eq) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Evaluation

The primary biological evaluation of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine derivatives will focus on their ability to inhibit MAO-A and MAO-B.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of the test compounds against human MAO-A and MAO-B enzymes.[3]

Caption: Workflow for the in vitro MAO inhibition assay.

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution.

-

Add the test compound dilutions or positive controls (clorgyline for MAO-A, selegiline for MAO-B).[1][3]

-

Pre-incubate the enzyme and compound mixture.

-

Initiate the reaction by adding a suitable substrate (e.g., kynuramine).[1][3]

-

After a set incubation period, stop the reaction.

-

-

Detection: The amount of product formed is quantified using a plate reader. Fluorometric or chemiluminescent methods are commonly employed.[2][10][11]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Expected IC₅₀ Values

The following table illustrates a hypothetical outcome for a successful selective MAO-B inhibitor based on the proposed structure.

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) |

| (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine | >10,000 | 50 | >200 |

| Selegiline (Control) | 1,000 | 10 | 100 |

| Clorgyline (Control) | 5 | 500 | 0.01 |

In Vivo Preclinical Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in animal models.

Animal Models for Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used preclinical model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Behavioral Assessments

-

Rotarod Test: This test assesses motor coordination and balance.

-

Open Field Test: This test evaluates locomotor activity and exploratory behavior.

-

Cylinder Test: This test measures forelimb akinesia.

Neurochemical Analysis

Following behavioral testing, brain tissue is collected for neurochemical analysis. High-performance liquid chromatography (HPLC) with electrochemical detection can be used to measure the levels of dopamine and its metabolites in the striatum.

Potential Therapeutic Applications and Future Directions

The primary therapeutic target for a selective MAO-B inhibitor derived from the (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine scaffold would be Parkinson's disease.[4][6] By inhibiting MAO-B, these compounds could increase dopamine levels in the brain, thereby improving motor function and potentially slowing disease progression.[12]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of lead compounds.

-

Exploration of Other Indications: Investigating the potential of these compounds in other neurological disorders where MAO-B dysregulation is implicated, such as Alzheimer's disease.[5]

Conclusion

The (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine scaffold represents a promising starting point for the development of novel MAO-B inhibitors. The scientific rationale is sound, based on the known biological activities of its constituent fragments. The proposed synthesis and screening cascade provides a clear path for the identification and characterization of potent and selective drug candidates. Further investigation into this class of compounds is warranted to explore their full therapeutic potential in the treatment of neurodegenerative diseases.

References

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

-

Monoamine oxidase B inhibitors for early Parkinson's disease - PMC - PubMed Central. [Link]

-

MAO-B Inhibitors | Parkinson's Foundation. [Link]

-

High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]

-

Analysis on the Clinical Research Progress of MAO-B inhibitors - Patsnap Synapse. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

-

Monoamine Oxidase Assays - Cell Biolabs, Inc. [Link]

-

Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC - PubMed Central. [Link]

-

Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PMC - PubMed Central. [Link]

-

4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid - PMC - NIH. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. [Link]

-

(PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1 - ResearchGate. [Link]

-

Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF - ResearchGate. [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]

-

Novel methylene modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes. Influence on biological activity - PubMed. [Link]

-

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione - MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. [Link]

-

Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. [Link]

-

4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Monoamine Oxidase Assays [cellbiolabs.com]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 11. mdpi.com [mdpi.com]

- 12. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

An In-Depth Technical Guide to Investigating the Therapeutic Potential of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine represents a unique amalgamation of structural motifs – a substituted cyclohexyl ring and a pyridin-3-ylmethyl-amine core – that have independently appeared in a variety of biologically active molecules. While this specific molecule is not extensively characterized in the public domain, an analysis of its constituent parts provides a compelling rationale for its investigation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded framework for elucidating the therapeutic targets and potential applications of this promising compound. We will proceed not with a rigid template, but with a logical, causality-driven exploration of its potential, mirroring the very process of scientific inquiry.

Deconstructing the Scaffold: Rationale for Investigation

The decision to investigate (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is rooted in the established pharmacological relevance of its core components. The pyridin-3-yl-amine moiety is a key pharmacophore in several classes of therapeutic agents. Notably, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, highlighting a potential role in oncology.[1][2] Furthermore, other pyridine amine derivatives have demonstrated neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3]

The cyclohexyl group, on the other hand, is a common feature in molecules with demonstrated antitumor and antimicrobial activities.[4][5] Its lipophilic nature can significantly influence a compound's pharmacokinetic properties, including cell membrane permeability and metabolic stability. The specific 4-methyl substitution on the cyclohexyl ring may further refine its binding affinity and selectivity for target proteins.

This convergence of a potentially kinase-inhibiting and anti-neurodegenerative core with a moiety frequently associated with anticancer and antimicrobial activity makes (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine a molecule of significant interest. Our investigation will therefore focus on three primary, plausible therapeutic avenues: oncology, neurodegenerative diseases, and infectious diseases.

Proposed Therapeutic Targets and Mechanistic Hypotheses

Based on the structural analysis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, we can formulate several hypotheses regarding its potential biological targets.

Oncology: Targeting Cell Cycle Regulation

Primary Hypothesis: (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Rationale: The N-(pyridin-3-yl) fragment is a known hinge-binding motif for many kinases. The structural similarity to known CDK2 inhibitors suggests that this compound could fit into the ATP-binding pocket of CDK2, disrupting its function.[1][2]

Neurodegenerative Disease: Modulating Protein Aggregation

Primary Hypothesis: (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine interferes with the aggregation of amyloid-beta (Aβ) peptides, potentially by binding to Aβ monomers or early oligomers, thus preventing the formation of neurotoxic plaques.

Rationale: The pyridine amine core has been shown to inhibit both self- and metal-induced Aβ aggregation.[3] The cyclohexyl moiety could enhance this effect through hydrophobic interactions with the nonpolar regions of the Aβ peptide.

Infectious Diseases: Antimicrobial Activity

Primary Hypothesis: (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine exhibits antimicrobial activity by disrupting essential cellular processes in bacteria or fungi.

Rationale: The presence of both pyridinyl and cyclohexyl groups in other molecules has been associated with antimicrobial effects.[5] The mechanism could be broad, ranging from cell wall synthesis inhibition to interference with metabolic pathways.

A Phased Approach to Target Identification and Validation

To systematically investigate the therapeutic potential of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, we propose a multi-phased experimental workflow.

Phase 1: In Silico and In Vitro Screening

3.1.1. In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine with a panel of human kinases (with a focus on CDKs) and with the Aβ peptide.

Methodology:

-

Obtain the 3D structure of the compound from a database like PubChem or generate it using molecular modeling software.

-

Retrieve the crystal structures of target proteins (e.g., CDK2, Aβ) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the docking poses and binding energies to identify the most likely targets.

3.1.2. In Vitro Biochemical Assays

Objective: To experimentally determine the inhibitory activity of the compound against the top-ranked kinases from the in silico screen and its effect on Aβ aggregation.

Key Experiments:

-

Kinase Inhibition Assay (e.g., for CDK2):

-

Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

-

Protocol:

-

Prepare a reaction mixture containing the kinase (e.g., recombinant human CDK2/Cyclin A), a suitable substrate (e.g., histone H1), and ATP.

-

Add varying concentrations of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using methods like ADP-Glo™ Kinase Assay (Promega) or by detecting a phosphospecific antibody via ELISA.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

-

-

Thioflavin T (ThT) Assay for Aβ Aggregation:

-

Principle: ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence.

-

Protocol:

-

Prepare a solution of synthetic Aβ42 peptide in a suitable buffer (e.g., PBS).

-

Add varying concentrations of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine.

-

Incubate the mixture at 37°C with gentle agitation to promote aggregation.

-